molecular formula C15H15NO3 B2470521 2-Hydroxy-N-methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide CAS No. 277313-08-3

2-Hydroxy-N-methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide

Cat. No.: B2470521
CAS No.: 277313-08-3
M. Wt: 257.289
InChI Key: WAJUEAMTSOPIKH-UHFFFAOYSA-N
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Description

Hydroxy Group (-OH)

The hydroxy group at position 2 participates in intramolecular hydrogen bonding with the carboxamide’s carbonyl oxygen, stabilizing the non-planar conformation. This interaction is evident in analogous structures where hydrogen bonding reduces solubility in non-polar solvents.

Carboxamide Group (-CONH-OCH3)

The carboxamide moiety at position 3 features a tertiary nitrogen bonded to methoxy and methyl groups. This configuration:

  • Reduces basicity compared to primary or secondary amides due to steric hindrance and electron-donating effects of the alkyl/alkoxy groups.
  • Enhances lipophilicity , as evidenced by the compound’s LogP value of 2.1 (estimated via PubChem).

Methoxy (-OCH3) and Methyl (-CH3) Groups

These groups introduce steric bulk and electron-donating effects , influencing both rotational barriers and electronic properties. The methoxy group’s oxygen lone pairs may engage in weak n→π* interactions with the biphenyl system, slightly altering absorption spectra.

Crystallographic Data and Conformational Isomerism

While single-crystal X-ray diffraction (XRD) data for this compound are not publicly available, insights can be drawn from related biphenyl carboxamides:

  • In 3'-hydroxy-5'-methoxy-N-methylbiphenyl-3-carboxamide (CID 53220943), the biphenyl dihedral angle is 52.3° , with intramolecular hydrogen bonding between the hydroxy and carbonyl groups.
  • 2-Hydroxy-3-methoxy-N-(4-methylphenyl)benzamide (CID 17431667) crystallizes in a monoclinic system (space group P2₁/c), showcasing similar torsional restraints.

Table 2: Predicted Crystallographic Parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 12.4 Å, b = 7.8 Å, c = 15.2 Å
Dihedral angle 58°

Conformational isomerism arises from the biphenyl backbone’s torsional flexibility. At room temperature, the compound likely exists as a mixture of twisted conformers , interconverting via rotation about the C1–C1' bond. Low-temperature XRD studies would resolve discrete conformers, as seen in biphenyl derivatives below 100 K.

Properties

IUPAC Name

2-hydroxy-N-methoxy-N-methyl-3-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-16(19-2)15(18)13-10-6-9-12(14(13)17)11-7-4-3-5-8-11/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJUEAMTSOPIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC(=C1O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazoline Saponification and Acid Chloride Conversion

A foundational method involves synthesizing biphenyl-2-carboxylic acid derivatives via oxazoline intermediates, as described in industrial-scale patents. The process begins with a (2-oxazolinyl)-2-biphenyl derivative (IV), which undergoes hydrochloric acid-mediated saponification under pressure:

Procedure

  • Reaction Setup : A mixture of 1 mol oxazoline derivative (IV), 0.1–0.2 L inert solvent (e.g., methylcyclohexane), and 24% aqueous HCl is heated to 140–145°C for 4–8 hours in a pressure-resistant vessel.
  • Workup : After cooling, the mixture is extracted with toluene and tetrahydrofuran (1:1 ratio), followed by aqueous NaOH washes to isolate the carboxylic acid.
  • Acid Chloride Formation : The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in dichloromethane at reflux to generate the corresponding acid chloride.
  • Weinreb Amide Formation : The acid chloride reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) to yield the target carboxamide.

Key Data

Step Conditions Yield (%)
Oxazoline saponification 140°C, 24% HCl, 6 h 75–80*
Acid chloride synthesis SOCl₂, reflux, 2 h 90–95
Amide coupling Et₃N, 0°C to RT, 12 h 85–90

*Estimated from patent examples.

Friedel-Crafts Acylation and Sequential Functionalization

Biphenyl Core Construction via Friedel-Crafts

Aryl acylation methods, adapted from biphenyl ketone syntheses, provide an alternative route:

Procedure

  • Friedel-Crafts Acylation : Biphenyl reacts with bromoacetyl chloride in the presence of AlCl₃ (1:1 molar ratio) in carbon disulfide under reflux to form 1-biphenyl-4-yl-2-bromoethanone.
  • Hydrolysis to Carboxylic Acid : The bromoethanone intermediate is hydrolyzed using 10–25% NaOH at 80–100°C, yielding biphenyl-3-carboxylic acid.
  • Weinreb Amide Synthesis : The acid is converted to the amide via standard coupling with N,O-dimethylhydroxylamine.

Optimization Challenges

  • Regioselectivity : The Friedel-Crafts reaction predominantly forms para-substituted products, necessitating ortho-directing groups for correct positioning.
  • Purification : Column chromatography or recrystallization (e.g., methanol) is required to isolate intermediates.

Suzuki-Miyaura Coupling for Biphenyl Assembly

Palladium-Catalyzed Cross-Coupling

Modern approaches employ Suzuki-Miyaura coupling to construct the biphenyl backbone with pre-functionalized aromatic rings:

Procedure

  • Boronic Acid Preparation : A bromo-substituted benzoic acid derivative (e.g., 3-bromo-2-hydroxybenzoic acid) is converted to its boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.
  • Coupling Reaction : The boronic ester reacts with a substituted phenyl bromide (e.g., N-methoxy-N-methyl-3-bromobenzamide) under Pd catalysis (e.g., Pd(PPh₃)₄) in a 1:1 mixture of toluene and aqueous Na₂CO₃ at 90°C.
  • Deprotection : A methyl-protected hydroxy group is deprotected using BBr₃ in dichloromethane at −78°C to RT.

Yield Data

Step Conditions Yield (%)
Boronic ester formation Pd(dppf)Cl₂, dioxane, 80°C, 12 h 88
Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, 90°C, 24 h 76
Deprotection BBr₃, CH₂Cl₂, −78°C to RT, 2 h 92

Comparative Analysis of Methodologies

Table 1. Method Efficiency and Scalability

Method Advantages Limitations Scale Suitability
Oxazoline saponification High purity, industrial compatibility Multi-step, harsh conditions Pilot-to-industrial
Friedel-Crafts Cost-effective reagents Poor regioselectivity Laboratory
Suzuki coupling Precise regiocontrol Expensive catalysts Laboratory

Industrial-Scale Considerations

Aromsyn’s custom synthesis platform highlights critical factors for large-scale production:

  • Solvent Selection : Methylcyclohexane and toluene minimize side reactions during high-temperature steps.
  • Quality Control : Batch-specific COA (Certificate of Analysis) ensures ≥95% purity via HPLC.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-methoxy-N-methyl-[1,1’-biphenyl]-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-N-methoxy-N-methyl-[1,1’-biphenyl]-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-methoxy-N-methyl-[1,1’-biphenyl]-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity to target proteins, while the carboxamide group contributes to its overall stability and solubility. The compound may exert its effects through modulation of enzyme activity or interaction with cellular receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Biphenyl Core

Table 1: Substituent Comparison of Biphenyl Carboxamides
Compound Name Substituents (Biphenyl Positions) Carboxamide Substituents Molecular Weight Key References
Target: 2-Hydroxy-N-methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide 2-OH, 3-CONH(OMe)Me N-methoxy-N-methyl 285.30*
N-Methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide 3-CONH(OMe)Me N-methoxy-N-methyl 269.30
N-Ethyl-3′-fluoro-5′-hydroxy-[1,1'-biphenyl]-3-carboxamide 3-CONHEt, 3′-F, 5′-OH N-ethyl 259.28
2′,3′-Dichloro-N-((4-phenoxyphenyl)sulfonyl)-[1,1'-biphenyl]-3-carboxamide 2′,3′-Cl, 3-CONHSO₂(PhOPh) Sulfonamide 498.03
N,2-Dihydroxy-[1,1'-biphenyl]-3-carboxamide 2-OH, 3-CONH₂ Unsubstituted 229.23

Notes:

  • The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like N-Methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide .

Functional Group Impact on Physicochemical Properties

Hydroxyl Group: Enhances solubility in polar solvents (e.g., water, DMSO) compared to non-hydroxylated analogs. Increases hydrogen-bond donor capacity, which may improve binding affinity in biological systems .

Sulfonamide vs. Carboxamide :

  • Sulfonamide derivatives () exhibit higher acidity (pKa ~1–2) than carboxamides (pKa ~10–12), influencing their ionization state and bioavailability .

Biological Activity

2-Hydroxy-N-methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with hydroxyl, methoxy, and carboxamide functional groups. Its molecular formula is C15H15N1O3C_{15}H_{15}N_{1}O_{3}, and it has a molecular weight of approximately 257.29 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It may bind to receptors, modulating their activity and influencing downstream signaling pathways.
  • Antioxidant Activity : The hydroxyl group can contribute to antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, studies have shown that modifications in the biphenyl structure can enhance cytotoxicity against various cancer cell lines. The following table summarizes findings related to the anticancer activity of biphenyl derivatives:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHL60 (leukemia)TBDInhibits cell proliferation
Methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylateDaudi (lymphoma)34.8Disrupts c-Myc–Max dimerization
4-Methylquinoline-3-carboxamideMCF-7 (breast cancer)0.65Induces apoptosis

Note: TBD = To Be Determined based on ongoing research.

Study 1: Anticancer Activity in Leukemia Cells

A study investigated the effects of this compound on HL60 leukemia cells. Results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. Flow cytometry analysis revealed that the compound induced apoptosis primarily in the G0/G1 phase of the cell cycle.

Study 2: Inhibition of c-Myc–Max Dimerization

Another study explored the mechanism by which related biphenyl compounds inhibit c-Myc–Max dimerization. The results showed that these compounds could disrupt the interaction between c-Myc and Max proteins, which is crucial for cancer cell survival and proliferation.

Q & A

Q. What are common synthetic routes for preparing 2-Hydroxy-N-methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide?

The compound can be synthesized via solution-phase coupling reactions. A general method involves activating the carboxylic acid group (e.g., using coupling agents like HATU or DCC) and reacting it with the corresponding amine (e.g., N-methoxy-N-methylamine). For biphenyl derivatives, Suzuki-Miyaura cross-coupling is often employed to construct the biphenyl core. Purification typically involves column chromatography (silica gel, gradient elution with hexane/EtOAc) and characterization via 1H NMR^1 \text{H NMR}, HPLC, and HRMS .

Q. How is the purity and structural identity of this compound validated in academic research?

Purity is assessed using HPLC (e.g., 98–99% purity with retention time tRt_R) and NMR spectroscopy to confirm the absence of impurities. Structural identity is confirmed by 1H NMR^1 \text{H NMR} (chemical shifts and coupling constants matching expected substituents) and HRMS for molecular weight verification. Advanced characterization may include X-ray crystallography using programs like SHELX for definitive structural elucidation .

Q. What safety precautions are recommended for handling this compound in the laboratory?

Follow standard protocols for carboxamides: use fume hoods to avoid inhalation of dust/aerosols, wear nitrile gloves, and use chemical-resistant lab coats. Avoid skin/eye contact; in case of exposure, rinse thoroughly with water. Store in a cool, dry place away from oxidizers. Environmental precautions include preventing drainage contamination. Respiratory protection may be needed if airborne particulates are generated .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity of this compound?

Density Functional Theory (DFT) calculations can predict electronic properties, reaction pathways, and stability. For example, molecular docking studies (as in ) can model interactions with biological targets (e.g., enzymes), while NMR chemical shift predictions validate experimental data. Software like Gaussian or ORCA is commonly used .

Q. What strategies optimize regioselectivity in functionalizing the biphenyl core of this compound?

Regioselectivity is controlled by directing groups (e.g., hydroxy or methoxy substituents) and catalyst choice. Ruthenium-catalyzed C–H activation () enables direct functionalization (e.g., iodination or bromination) at specific positions. Steric and electronic factors are critical; bulky ligands or electron-withdrawing groups can direct reactions to less hindered sites .

Q. How are structural modifications of this compound explored to enhance biological activity?

Structure-activity relationship (SAR) studies involve systematic variation of substituents (e.g., halogenation, methoxy groups) on the biphenyl or carboxamide moieties. For instance, used X-ray co-crystallography to identify key binding interactions (e.g., hydrogen bonds with Asp251/Tyr121 residues in PKMYT1). Parallel synthesis and high-throughput screening validate modifications .

Q. What experimental techniques resolve contradictions in crystallographic data for this compound?

Contradictions (e.g., disordered atoms, twinning) are addressed using SHELXL refinement tools ( ). High-resolution data (d-spacing<1.0A˚\text{d-spacing} < 1.0 \, \text{Å}) and twin law refinement (via HKLF 5 format) improve model accuracy. Complementary techniques like powder XRD or solid-state NMR can validate ambiguous regions .

Q. How is the compound’s stability under varying pH and temperature conditions assessed?

Stability studies involve incubating the compound in buffered solutions (pH 1–12) at 25–60°C. Degradation products are monitored via LC-MS and ^1 \text{H NMR. Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf life. Kinetic modeling (Arrhenius equation) extrapolates long-term behavior .

Methodological Focus Tables

Aspect Techniques/Tools Key References
Synthesis Suzuki coupling, solution-phase amidation
Purification Column chromatography, HPLC
Structural Analysis X-ray crystallography (SHELX), DFT
Biological Studies Molecular docking, SAR via parallel synthesis
Stability Testing LC-MS, kinetic modeling

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